molecular formula C17H22BN3O3 B15132052 2-(1H-pyrazol-1-yl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide

2-(1H-pyrazol-1-yl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide

Cat. No.: B15132052
M. Wt: 327.2 g/mol
InChI Key: KIGMZTIIHOZYDA-UHFFFAOYSA-N
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Description

2-(1H-pyrazol-1-yl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide is a chemical compound that features a pyrazole ring and a boronate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-pyrazol-1-yl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(1H-pyrazol-1-yl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Substitution: Reagents such as halogens and nucleophiles like amines can be used under appropriate conditions.

Major Products

    Oxidation: Boronic acids.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

2-(1H-pyrazol-1-yl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1H-pyrazol-1-yl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The boronate ester group can form reversible covalent bonds with active site residues, while the pyrazole ring can engage in π-π interactions with aromatic residues .

Properties

Molecular Formula

C17H22BN3O3

Molecular Weight

327.2 g/mol

IUPAC Name

2-pyrazol-1-yl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide

InChI

InChI=1S/C17H22BN3O3/c1-16(2)17(3,4)24-18(23-16)13-6-8-14(9-7-13)20-15(22)12-21-11-5-10-19-21/h5-11H,12H2,1-4H3,(H,20,22)

InChI Key

KIGMZTIIHOZYDA-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)CN3C=CC=N3

Origin of Product

United States

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